molecular formula C23H25N3O2S B15058264 N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B15058264
M. Wt: 407.5 g/mol
InChI Key: FNCBBXSTLRPMPC-UHFFFAOYSA-N
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Description

N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex pyridine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a pyridin-2-amine core substituted with an N-methyl-N-phenyl group and a 1-tosylpyrrolidine moiety. The tosyl (p-toluenesulfonyl) group is known to enhance electrophilicity and can influence the metabolic stability of molecules, while the pyrrolidine ring introduces conformational rigidity . Compounds with this specific structure are explored as key intermediates in the synthesis of more complex molecules and are investigated for their potential to interact with various biological targets. Structurally similar pyridin-2-amine derivatives are frequently studied as scaffolds for developing therapeutics in areas such as oncology and inflammation, with some analogs showing potential as kinase inhibitors or G protein-coupled receptor (GPCR) modulators . For instance, related pyrrolidine-containing compounds are featured in patents for JAK (Janus kinase) inhibitors, which are a prominent class of agents for treating autoimmune diseases, myeloproliferative neoplasms, and other conditions . Researchers value this compound for its versatility in synthetic chemistry and its potential application in biochemical assay development. It is strictly for research purposes in laboratory settings. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C23H25N3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

N-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-N-phenylpyridin-2-amine

InChI

InChI=1S/C23H25N3O2S/c1-18-10-13-21(14-11-18)29(27,28)26-16-6-9-22(26)19-12-15-23(24-17-19)25(2)20-7-4-3-5-8-20/h3-5,7-8,10-15,17,22H,6,9,16H2,1-2H3

InChI Key

FNCBBXSTLRPMPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N(C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common route includes the formation of the pyrrolidine ring followed by the introduction of the tosyl group. The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. The final step usually includes the methylation and phenylation of the amine group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.

Major Products

The major products formed from these reactions include various substituted derivatives and ring-modified compounds, which can be further utilized in synthetic chemistry.

Scientific Research Applications

N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyridin-2-Amine Derivatives

4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine (CAS 1552457-95-0)
  • Structure : Pyridin-2-amine with a pyrrolidine substituent at position 5 and a methyl group at position 4 .
  • Key Differences :
    • Lacks the tosyl group and N-methyl-N-phenyl substitutions.
    • Pyrrolidine is unmodified, reducing steric hindrance and electron-withdrawing effects.
  • Implications : The absence of the tosyl group likely improves solubility but reduces stability against nucleophilic attack compared to the target compound.
5-Fluoro-N-methylpyridin-2-amine (CAS 868636-72-0)
  • Structure : Pyridin-2-amine with a fluorine atom at position 5 and an N-methyl group .
  • Key Differences :
    • Smaller substituent (fluoro vs. tosyl-pyrrolidine) reduces molecular weight (126.13 g/mol vs. estimated >400 g/mol for the target).
    • Electron-withdrawing fluorine may increase amine acidity compared to the target’s tosyl group.

Pyrrolidine-Containing Analogs

3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-N-(3-nitro-2-pyridinyl)-1H-indol-5-amine (CAS 151272-90-1)
  • Structure : Indole-pyrrolidine-pyridine hybrid with a nitro group .
  • Key Differences: Indole core vs. pyridine in the target.
  • Synthetic Insight : Use of THF and pyridine in synthesis suggests similar solvents/bases could apply to the target compound.

Heterocyclic and Bulky Substituents

N-Phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine (CAS 746608-13-9)
  • Structure : Thiazolo-pyridine fused ring with thiophene and trifluoromethyl groups .
  • Key Differences :
    • Fused thiazole ring increases rigidity.
    • Trifluoromethyl group enhances lipophilicity, akin to the target’s tosyl group.
6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-28-3)
  • Structure : Pyridin-2-amine with chloro and trifluoromethyl groups .
  • Key Differences :
    • Halogen and trifluoromethyl substituents are smaller but highly electron-withdrawing.
    • Molecular weight (196.56 g/mol) is significantly lower than the target’s.

Structural and Functional Analysis

Physicochemical Properties

Property Target Compound* 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine 5-Fluoro-N-methylpyridin-2-amine
Molecular Formula C23H26N4O2S (estimated) C10H15N3 C6H7FN2
Molecular Weight (g/mol) ~442.5 177.25 126.13
Key Substituents Tosyl-pyrrolidine, N-Me/N-Ph Pyrrolidine, methyl Fluoro, N-methyl
Solubility Likely low (bulky tosyl) Higher (unmodified pyrrolidine) Moderate (small substituents)

*Estimated based on structural analogs.

Biological Activity

N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific sources.

Chemical Structure and Properties

The compound features a pyridine ring, a phenyl group, and a tosylpyrrolidine moiety. Its molecular formula is C17H21N3O2SC_{17}H_{21}N_{3}O_{2}S with a molecular weight of approximately 342.45 g/mol. The presence of the tosyl group enhances reactivity, particularly in nucleophilic substitution reactions, which are relevant in medicinal chemistry.

Biological Activity

The biological activity of this compound is primarily linked to its structural components. It has shown potential in various therapeutic areas, particularly in the following contexts:

1. Antitumor Activity

  • Preliminary studies suggest that compounds with similar structures exhibit antitumor properties. For instance, related compounds have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 and K562, with IC₅₀ values indicating effective concentrations for inhibiting cell growth .

2. Binding Affinity Studies

  • Interaction studies have focused on the compound's binding affinity with various biological targets, suggesting potential applications in drug development. The binding characteristics are crucial for understanding the pharmacodynamics and pharmacokinetics associated with this compound.

3. Neuropharmacological Effects

  • Compounds similar to this compound have been investigated for their neuropharmacological effects, including potential uses in treating neurological disorders due to their structural similarity to known neuroactive substances.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the tosylpyrrolidine moiety.
  • Introduction of the pyridine ring via nucleophilic substitution.
  • Methylation of the nitrogen atom to achieve the final structure.

These synthetic pathways allow for efficient production while maintaining high selectivity for desired biological activities.

Case Studies and Research Findings

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructure/CharacteristicsUnique FeaturesIC₅₀ (μM)
N-Methyl-N-(4-methylphenyl)-5-(1-tosylpyrrolidin-2-yl)pyrimidin-2-aminesSimilar substitution but different ring structureEnhanced selectivity for certain receptors20.2 (MCF-7)
5-(1-Tosylpyrrolidin-2-yl)-N,N-dimethylpyrimidinamineDimethylated nitrogenPotentially different pharmacokinetics9.3 (K562)
Pyridin-2-amines with various substituentsVariability in side chainsDiverse biological activities depending on substitutionsVaries

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